6-chloro-5-fluoro-2-methyl-5H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-5-fluoro-2-methyl-5H-pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-fluoro-2-methyl-5H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-4,6-dichloropyrimidine and potassium fluoride.
Reaction Conditions: The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C) to facilitate the substitution of chlorine with fluorine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-fluoro-2-methyl-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
6-chloro-5-fluoro-2-methyl-5H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and antimicrobial agents.
Pharmaceuticals: The compound is used in the development of drugs targeting specific enzymes and receptors.
Agrochemicals: It is employed in the synthesis of herbicides and pesticides.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-chloro-5-fluoro-2-methyl-5H-pyrimidin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methyl-4H-pyrimidin-4-one
- 6-fluoro-2-methyl-4H-pyrimidin-4-one
- 5,6-dichloro-2-methyl-4H-pyrimidin-4-one
Uniqueness
6-chloro-5-fluoro-2-methyl-5H-pyrimidin-4-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and specificity in various chemical and biological applications.
Properties
Molecular Formula |
C5H4ClFN2O |
---|---|
Molecular Weight |
162.55 g/mol |
IUPAC Name |
6-chloro-5-fluoro-2-methyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H4ClFN2O/c1-2-8-4(6)3(7)5(10)9-2/h3H,1H3 |
InChI Key |
QLJAGJPFXDHDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C(=N1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.